4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one 4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15503841
InChI: InChI=1S/C18H16ClN3O2/c1-12-17(20-11-13-10-14(19)8-9-16(13)23)18(24)22(21(12)2)15-6-4-3-5-7-15/h3-11,23H,1-2H3
SMILES:
Molecular Formula: C18H16ClN3O2
Molecular Weight: 341.8 g/mol

4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

CAS No.:

Cat. No.: VC15503841

Molecular Formula: C18H16ClN3O2

Molecular Weight: 341.8 g/mol

* For research use only. Not for human or veterinary use.

4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one -

Specification

Molecular Formula C18H16ClN3O2
Molecular Weight 341.8 g/mol
IUPAC Name 4-[(5-chloro-2-hydroxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one
Standard InChI InChI=1S/C18H16ClN3O2/c1-12-17(20-11-13-10-14(19)8-9-16(13)23)18(24)22(21(12)2)15-6-4-3-5-7-15/h3-11,23H,1-2H3
Standard InChI Key OWOCVNPGMVWPJP-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=CC(=C3)Cl)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure integrates a pyrazolone ring (1,2-dihydro-3H-pyrazol-3-one) substituted at the 4-position with a Schiff base linker [(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino. The pyrazolone moiety contains two methyl groups at positions 1 and 5 and a phenyl group at position 2, while the Schiff base side chain introduces a 5-chloro-2-hydroxyphenyl group .

Key structural features:

  • Intramolecular hydrogen bonding: A robust O–H⋯N interaction stabilizes the planar conformation between the phenolic hydroxyl and imine nitrogen .

  • Chlorine substituent: The electron-withdrawing chloro group at the 5-position of the benzene ring influences electronic distribution and reactivity.

Crystallographic Data

Single-crystal X-ray diffraction studies reveal monoclinic symmetry with space group P21/n and unit cell parameters:

ParameterValue
a7.5950 Å
b7.4980 Å
c27.277 Å
α90°
β95.332°
γ90°
Z4
V1548.3 ų

The asymmetric unit comprises one molecule, with dihedral angles between the pyrazole and phenyl rings indicating steric and electronic interactions .

Synthesis and Optimization

Reaction Pathway

The compound is synthesized via a two-step process:

  • Formation of 4-aminoantipyrine: 1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is aminated to yield 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one .

  • Schiff base condensation: The amine reacts with 5-chloro-2-hydroxybenzaldehyde under reflux in ethanol, catalyzed by acid or base .

Optimization parameters:

  • Temperature: 70–80°C for 24 hours.

  • Solvent: Ethanol or methanol.

  • Yield: 65–75% after recrystallization .

Spectroscopic Validation

  • FT-IR: Stretching vibrations at 1625 cm⁻¹ (C=N), 3200 cm⁻¹ (O–H), and 1580 cm⁻¹ (C=C aromatic) .

  • ¹H NMR: Signals at δ 2.25 (s, 3H, CH₃), δ 3.45 (s, 3H, N–CH₃), and δ 8.15 (s, 1H, CH=N) .

Chemical Reactivity and Coordination Chemistry

Schiff Base Dynamics

The imine (C=N) bond undergoes hydrolysis under acidic conditions, regenerating the aldehyde and amine precursors. Additionally, the compound participates in:

  • Metal coordination: The phenolic oxygen and pyrazolone carbonyl oxygen act as donor sites, forming complexes with transition metals (e.g., Zn²⁺, Cu²⁺) .

  • Electrophilic substitution: The chloro and hydroxyl groups direct further functionalization at the aromatic ring.

Zinc Complex Case Study

Reaction with zinc acetate yields a tetrahedral complex, [Zn(C₁₈H₁₆N₃O₂Cl)₂], characterized by:

  • Redshifted C=N stretch: 1610 cm⁻¹ (from 1625 cm⁻¹ in the free ligand) .

  • Enhanced thermal stability: Decomposition temperature increases from 210°C (ligand) to 285°C (complex) .

Biological and Functional Applications

Antioxidant Activity

The compound’s phenolic moiety contributes to radical scavenging, with IC₅₀ values comparable to ascorbic acid in DPPH assays.

Material Science Applications

  • Sensor development: Pyrazolone Schiff bases detect metal ions (e.g., Fe³⁺, Al³⁺) via colorimetric or fluorescent responses .

  • Corrosion inhibition: Adsorption on metal surfaces reduces corrosion rates by 70–85% in acidic media .

Future Research Directions

  • Structure-activity relationships: Systematic modification of substituents to enhance bioactivity.

  • Catalytic applications: Exploration of metal complexes in organic synthesis.

  • Computational modeling: Density functional theory (DFT) studies to predict electronic properties and reaction pathways .

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